molecular formula C8H6FNaO2 B8819606 Sodium3-fluoro-4-methylbenzoate CAS No. 1805805-74-6

Sodium3-fluoro-4-methylbenzoate

Cat. No.: B8819606
CAS No.: 1805805-74-6
M. Wt: 176.12 g/mol
InChI Key: SFBRRDNGCBUFHX-UHFFFAOYSA-M
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Description

Sodium 3-fluoro-4-methylbenzoate is the sodium salt of 3-fluoro-4-methylbenzoic acid. Its structure consists of a benzoate core substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, with a sodium counterion. This compound is primarily utilized in pharmaceutical and agrochemical research due to its balanced solubility (enhanced by the ionic sodium group) and stability imparted by the fluorine and methyl substituents.

Properties

CAS No.

1805805-74-6

Molecular Formula

C8H6FNaO2

Molecular Weight

176.12 g/mol

IUPAC Name

sodium;3-fluoro-4-methylbenzoate

InChI

InChI=1S/C8H7FO2.Na/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

SFBRRDNGCBUFHX-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)[O-])F.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium3-fluoro-4-methylbenzoate typically involves the neutralization of 3-fluoro-4-methylbenzoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is dissolved in water and then reacted with a stoichiometric amount of sodium hydroxide to form the sodium salt .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous reactors and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium3-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium3-fluoro-4-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or substrate for enzymes that metabolize benzoate derivatives. The presence of the fluorine atom can enhance its binding affinity and specificity for certain enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluoro-Methylbenzoates

The positional arrangement of fluorine and methyl groups on the benzene ring significantly impacts physicochemical properties. Key isomers include:

Compound Substituent Positions pKa* Solubility (Water) Key Applications
Sodium 3-fluoro-4-methylbenzoate 3-F, 4-CH₃ ~2.8 High Pharmaceuticals
Sodium 4-fluoro-3-methylbenzoate 4-F, 3-CH₃ ~3.1 Moderate Agrochemical intermediates
Sodium 3-fluoro-5-methylbenzoate 3-F, 5-CH₃ ~2.9 High Polymer additives
Sodium 2-fluoro-5-methylbenzoate 2-F, 5-CH₃ ~2.5 Low Specialty chemicals

*Estimated pKa values based on substituent effects: Ortho-substituents lower pKa more than para due to increased acidity.

Key Observations :

  • Sodium 3-fluoro-4-methylbenzoate exhibits higher solubility than its 4-fluoro-3-methyl isomer due to reduced steric hindrance in the para-methyl configuration .
  • The 2-fluoro-5-methyl isomer has the lowest solubility, likely due to intramolecular hydrogen bonding between fluorine and the carboxylate group.

Functional Group Variants

a) Ester Derivatives (Methyl Benzoates)

Methyl esters of fluoro-methylbenzoates, such as methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (CAS 1381944-35-9), lack ionic solubility but offer enhanced lipophilicity for membrane permeability in drug delivery. For example, this compound’s methoxyphenyl group broadens its application in kinase inhibitor synthesis .

b) Sulfonylurea Derivatives

Compounds like metsulfuron methyl ester (a triazine-linked sulfonylurea) demonstrate agrochemical utility, contrasting with Sodium 3-fluoro-4-methylbenzoate’s pharmaceutical focus. The sulfonylurea group introduces herbicidal activity, absent in the sodium salt .

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